1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxan-4-yl group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the pyrimidin-2-yloxy group: This can be done through etherification or similar reactions.
Formation of the carboxamide group: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other pyrrolidine carboxamides: Compounds with the same core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(oxan-4-yl)-5-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c25-18-12-14(13-24(18)16-6-10-27-11-7-16)19(26)23-15-2-4-17(5-3-15)28-20-21-8-1-9-22-20/h1,8-9,14-17H,2-7,10-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKSJZNTDNXGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CC(=O)N(C2)C3CCOCC3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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